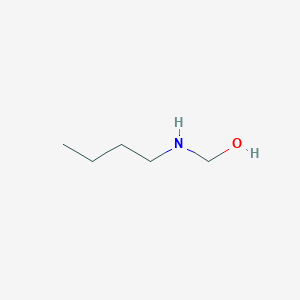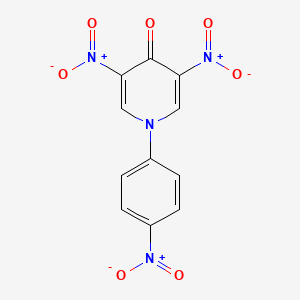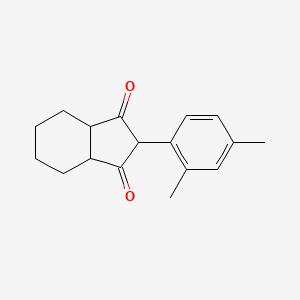![molecular formula C12H20SSi B14434653 Trimethyl[1-(phenylsulfanyl)propyl]silane CAS No. 76200-34-5](/img/structure/B14434653.png)
Trimethyl[1-(phenylsulfanyl)propyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[1-(phenylsulfanyl)propyl]silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a propyl chain, which is further substituted with a phenylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl[1-(phenylsulfanyl)propyl]silane typically involves the reaction of a suitable organosilicon precursor with a phenylsulfanyl reagent. One common method is the hydrosilylation of allyl phenyl sulfide with trimethylsilane in the presence of a platinum catalyst. The reaction conditions often include:
Catalyst: Platinum-based catalysts such as Karstedt’s catalyst.
Temperature: Typically conducted at room temperature to 80°C.
Solvent: Solvents like toluene or hexane are commonly used.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring safe handling of reagents and products.
Análisis De Reacciones Químicas
Types of Reactions: Trimethyl[1-(phenylsulfanyl)propyl]silane undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, alcohols, and amines under basic or acidic conditions.
Major Products:
Oxidation Products: Phenylsulfoxide, phenylsulfone.
Reduction Products: Phenylthiol.
Substitution Products: Various organosilicon derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Trimethyl[1-(phenylsulfanyl)propyl]silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing the trimethylsilyl group and phenylsulfanyl functionality into molecules.
Materials Science: Employed in the preparation of silicon-based materials with unique properties, such as hydrophobic coatings and adhesives.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex organosilicon compounds.
Mecanismo De Acción
The mechanism by which Trimethyl[1-(phenylsulfanyl)propyl]silane exerts its effects is primarily through its ability to participate in various chemical reactions. The trimethylsilyl group acts as a protecting group for reactive sites, while the phenylsulfanyl group can undergo oxidation and reduction reactions. The compound’s reactivity is influenced by the silicon-oxygen and silicon-fluorine affinity, making it a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
Trimethyl(phenyl)silane: Similar structure but lacks the propyl chain and phenylsulfanyl group.
Trimethyl(phenylthio)silane: Contains a phenylthio group instead of phenylsulfanyl.
Trimethyl(propoxy)silane: Features a propoxy group instead of phenylsulfanyl.
Uniqueness: Trimethyl[1-(phenylsulfanyl)propyl]silane is unique due to the combination of the trimethylsilyl group with a phenylsulfanyl-substituted propyl chain. This structure imparts distinct reactivity and properties, making it valuable in specific synthetic applications where both silyl and sulfanyl functionalities are desired.
Propiedades
Número CAS |
76200-34-5 |
|---|---|
Fórmula molecular |
C12H20SSi |
Peso molecular |
224.44 g/mol |
Nombre IUPAC |
trimethyl(1-phenylsulfanylpropyl)silane |
InChI |
InChI=1S/C12H20SSi/c1-5-12(14(2,3)4)13-11-9-7-6-8-10-11/h6-10,12H,5H2,1-4H3 |
Clave InChI |
JINUTVNBBZGJBY-UHFFFAOYSA-N |
SMILES canónico |
CCC([Si](C)(C)C)SC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[([1,1'-Biphenyl]-4-yl)methyl](diphenyl)phosphane](/img/structure/B14434581.png)

![1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14434591.png)
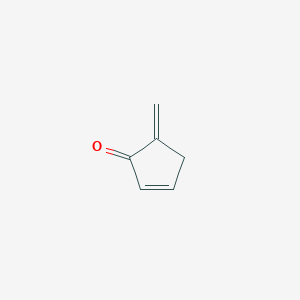
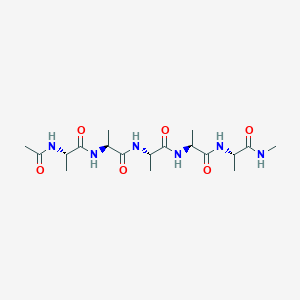

![N-[2-amino-5-[(4-hydroxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraen-5-yl)amino]-6-oxo-1H-pyrimidin-4-yl]formamide](/img/structure/B14434609.png)
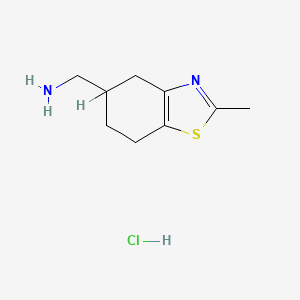
![1-[(3,4,5-Trimethylhexyl)oxy]cyclohex-1-ene](/img/structure/B14434614.png)
